2-(2-Methoxyphenyl)-5-aminobenzothiazole
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Overview
Description
2-(2-Methoxyphenyl)-5-aminobenzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-5-aminobenzothiazole typically involves the condensation of 2-aminothiophenol with 2-methoxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzothiazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-5-aminobenzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2-(2-Methoxyphenyl)-5-aminobenzothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-5-aminobenzothiazole involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection/deprotection.
2-(2-Methoxyphenyl)piperazin-1-yl derivatives: Studied for their potential as alpha1-adrenergic receptor antagonists.
2-Methoxyphenylacetic acid: Used in organic synthesis as a building block.
Uniqueness
2-(2-Methoxyphenyl)-5-aminobenzothiazole is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
863770-88-1 |
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Molecular Formula |
C14H12N2OS |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C14H12N2OS/c1-17-12-5-3-2-4-10(12)14-16-11-8-9(15)6-7-13(11)18-14/h2-8H,15H2,1H3 |
InChI Key |
XGXFGYSXWAEVCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(S2)C=CC(=C3)N |
Origin of Product |
United States |
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